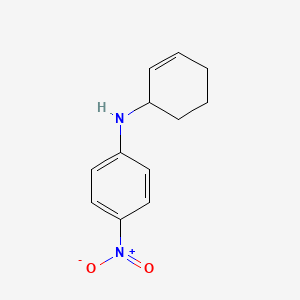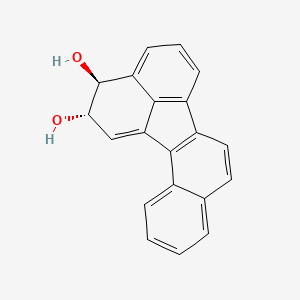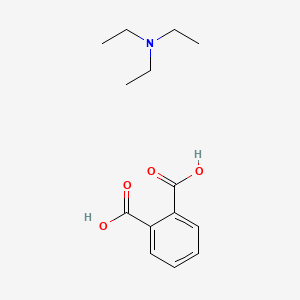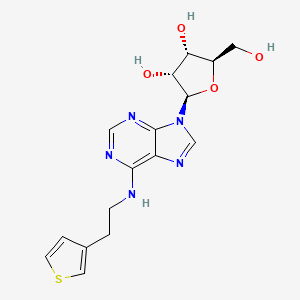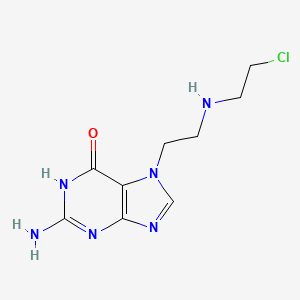
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- is a compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- typically involves multiple steps. One common method includes the reaction of 2-amino-6-chloropurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the temperature maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6H-Purin-6-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amino-substituted purines .
Wissenschaftliche Forschungsanwendungen
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide analogs and potential effects on DNA replication and repair.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-chloropurine
- 7H-Purine-2,6-diamine
- 6-(Methylthio)-7H-purin-2-amine
- 2-Amino-6-methoxypurine
- 6,8-Dichloro-7H-purin-2-ylamine
Uniqueness
What sets 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloroethylamino group enhances its ability to interact with DNA, making it particularly effective in disrupting DNA processes compared to other purine derivatives .
Eigenschaften
| 98627-73-7 | |
Molekularformel |
C9H13ClN6O |
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
2-amino-7-[2-(2-chloroethylamino)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13ClN6O/c10-1-2-12-3-4-16-5-13-7-6(16)8(17)15-9(11)14-7/h5,12H,1-4H2,(H3,11,14,15,17) |
InChI-Schlüssel |
QKYIRRJQBMABBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CCNCCCl)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
